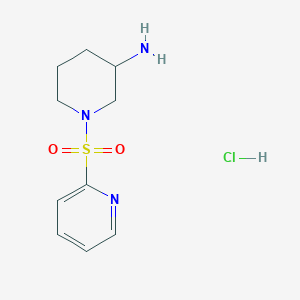

1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride

描述

1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

属性

IUPAC Name |

1-pyridin-2-ylsulfonylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.ClH/c11-9-4-3-7-13(8-9)16(14,15)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRSDTOTVYMTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of the Pyridin-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyridine-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

化学反应分析

Types of Reactions

1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .

科学研究应用

Antimicrobial Activity

Research has shown that 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride exhibits significant antimicrobial properties. Its mechanism typically involves binding to specific enzymes or receptors, inhibiting their function. This property positions it as a candidate for developing drugs targeting bacterial infections. Studies indicate that the compound can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In addition to its antimicrobial effects, the compound has demonstrated anticancer activity. Its interactions with various cellular pathways suggest potential applications in cancer therapy. Preliminary studies indicate that it may inhibit tumor growth by targeting specific oncogenic pathways . Further investigations are necessary to elucidate its efficacy and safety in clinical settings.

Synthetic Methodologies

The synthesis of this compound involves several key steps that can be optimized for yield and purity. Industrial methods often control parameters such as temperature and pressure to enhance the reaction outcomes . The versatility of this compound in synthetic chemistry allows for further functionalization, making it a valuable intermediate in the development of new pharmacological agents.

Pharmacodynamics and Pharmacokinetics

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Various biochemical assays assess its binding affinity to different biological targets, providing insights into its therapeutic potential . These studies typically involve enzyme inhibition assays and receptor binding activity evaluations.

Case Studies

Several case studies have highlighted the compound's efficacy in different biological contexts:

- A study demonstrated its antibacterial activity against multiple strains, showcasing moderate to strong effects .

- Another investigation focused on its anticancer properties, where it was found to inhibit cell proliferation in specific cancer cell lines .

Comparative Data Table

The following table summarizes the key findings related to the applications of this compound:

作用机制

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

1-Benzylpyrrolidine-3-amine derivatives: These compounds also contain a piperidine ring and exhibit similar biological activities.

Pyridine derivatives: Compounds with a pyridine ring, such as pyridine-2-sulfonyl chloride, share structural similarities.

Uniqueness

1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of a piperidine ring with a pyridin-2-ylsulfonyl group and an amine group at the 3-position. This unique structure contributes to its distinct chemical and biological properties .

生物活性

1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine sulfonamide group. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values have been determined for various strains, showcasing its effectiveness.

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| Escherichia coli | 31.25 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.5 | Biofilm formation inhibition |

The compound demonstrated bactericidal activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer therapy. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

Case Study: FaDu Hypopharyngeal Tumor Cells

A study investigated the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells. The results indicated that:

- Cytotoxicity : The compound exhibited significant cytotoxic effects with an IC50 value lower than that of the reference drug bleomycin.

- Apoptosis Induction : Mechanistic studies revealed that treatment led to increased markers of apoptosis, including caspase activation and PARP cleavage.

This suggests that this compound may be a viable candidate for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridine moieties can significantly influence potency and selectivity.

Key Findings from SAR Studies

- Substituent Variations : Altering the sulfonamide group can enhance selectivity towards specific bacterial strains.

- Ring Modifications : Introduction of additional functional groups on the piperidine ring has been shown to improve anticancer activity through better binding affinity to target proteins involved in cell proliferation .

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis requires careful control of sulfonylation between pyridine-2-sulfonyl chloride and piperidin-3-amine. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio to avoid over-sulfonylation or unreacted intermediates.

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Purification : Use recrystallization with ethanol/water mixtures to isolate the hydrochloride salt, confirmed via HPLC (≥98% purity criteria) .

Q. How should researchers handle hygroscopicity and stability issues during storage?

- Methodological Answer :

- Storage conditions : Store in airtight containers under nitrogen at 2–8°C to prevent degradation via moisture absorption or oxidation .

- Stability testing : Perform periodic HPLC analysis to monitor purity. If degradation exceeds 5%, repurify using ion-exchange chromatography .

Q. What analytical techniques are recommended for structural confirmation?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to verify sulfonyl group integration (δ ~7.5–8.5 ppm for pyridine protons) and piperidine backbone .

- Mass spectrometry : Confirm molecular weight (e.g., 295.79 g/mol for related piperidine-sulfonyl analogs) via ESI-MS .

- Elemental analysis : Validate chloride content (theoretical vs. experimental) to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

- Methodological Answer :

- Reaction modeling : Use density functional theory (DFT) to simulate sulfonylation transition states, identifying energy barriers and optimal solvent systems (e.g., dichloromethane vs. THF) .

- Kinetic analysis : Apply Arrhenius plots to determine activation energies, enabling temperature adjustments for improved yield (>85%) .

- Case study : ICReDD’s quantum chemical workflows reduced optimization time by 40% for analogous sulfonamide syntheses .

Q. How should researchers address discrepancies in reported solubility data?

- Methodological Answer :

- Controlled experiments : Test solubility in DMSO, water, and ethanol under standardized conditions (25°C, 1 atm). For example, conflicting DMSO solubility (~50 mg/mL vs. 30 mg/mL) may arise from residual solvents; use Karl Fischer titration to quantify water content .

- Statistical validation : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to inconsistent pH or ionic strength .

Q. What strategies resolve low reproducibility in biological activity assays?

- Methodological Answer :

- Impurity profiling : Use LC-MS to detect trace intermediates (e.g., unreacted piperidin-3-amine) that may inhibit target receptors .

- Buffer optimization : Screen phosphate vs. Tris buffers at physiological pH to stabilize the compound’s sulfonyl group during bioassays .

- Positive controls : Include reference standards (e.g., USP-grade analogs) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。